3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
Description
This compound is a quinolin-4-one derivative featuring a 4-ethoxybenzenesulfonyl group at position 3, a 2-fluorophenylmethyl substituent at position 1, and methoxy groups at positions 6 and 5. Such structural motifs are common in medicinal chemistry, where sulfonyl and halogenated aryl groups are often leveraged to modulate bioactivity, solubility, and metabolic stability. The ethoxy group on the sulfonyl moiety may enhance lipophilicity, while the 2-fluorophenyl substituent introduces steric and electronic effects distinct from other halogenated analogs.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO6S/c1-4-34-18-9-11-19(12-10-18)35(30,31)25-16-28(15-17-7-5-6-8-21(17)27)22-14-24(33-3)23(32-2)13-20(22)26(25)29/h5-14,16H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBVCPQKYZSEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinolinone core. This is followed by the introduction of the ethoxybenzenesulfonyl and fluorophenylmethyl groups through various organic reactions. Common synthetic routes include:
Formation of the Quinolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxybenzenesulfonyl Group: This can be achieved through sulfonylation reactions using reagents like ethoxybenzenesulfonyl chloride.
Attachment of the Fluorophenylmethyl Group: This step typically involves nucleophilic substitution reactions using fluorophenylmethyl halides.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic positions.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related quinolin-4-one derivatives, focusing on substituent variations and their implications:
Key Differences and Trends
Sulfonyl Substituents :
- The ethoxy group in the target compound increases electron-donating capacity and lipophilicity compared to the unsubstituted benzenesulfonyl group in ZINC2691107. This may improve membrane permeability but reduce aqueous solubility .
- Fluorinated or chlorinated sulfonyl groups (e.g., 4-fluorobenzenesulfonyl) could further modulate electronic properties and metabolic stability.
In contrast, the 4-chlorophenylmethyl group in ZINC2691109 allows for para-directed interactions, such as halogen bonding . Halogen position (e.g., 3-bromo vs. 4-chloro) influences molecular conformation and intermolecular interactions.
Methoxy Groups :
- The 6,7-dimethoxy configuration is conserved across analogs, suggesting a critical role in scaffold stability or binding affinity.
Research Findings and Implications
- Synthetic Routes: While details triazole synthesis, quinolin-4-one derivatives like the target compound typically involve cyclization of substituted anilines with sulfonyl halides, followed by alkylation .
- Bioactivity Hypotheses :
- The ethoxy group may prolong half-life due to reduced oxidative metabolism.
- The 2-fluorophenyl group could disrupt enzymatic recognition compared to 4-chloro analogs, as seen in kinase inhibitors .
Biological Activity
3-(4-Ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. The unique structural features of this compound, including its ethoxy and fluorophenyl substituents, contribute to its distinctive biological profile.
Anticancer Activity
Research has indicated that 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one exhibits significant anticancer activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in cancer cells such as A-549 (lung cancer) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are notably low, indicating potent activity.
| Cell Line | IC50 (μM) |
|---|---|
| A-549 | 0.05 |
| MCF7 | 0.06 |
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic functions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
- Receptor Modulation : It may act on specific receptors that regulate cell signaling pathways.
- Radical Scavenging : Some studies indicate it has antioxidant properties that could protect cells from oxidative stress.
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound in various disease models:
- Cancer Models : In a study involving xenograft models of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Infection Models : In animal models of bacterial infection, treatment with the compound led to improved survival rates and reduced bacterial load.
Future Directions
Further research is required to elucidate the full spectrum of biological activities associated with 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one. Areas for future investigation include:
- Mechanistic Studies : Detailed studies on how the compound interacts with cellular targets.
- Clinical Trials : Evaluation in clinical settings to assess efficacy and safety in humans.
- Structural Modifications : Synthesis of analogs to enhance potency and selectivity.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core followed by sulfonylation and alkylation. Key steps include:
- Sulfonylation: Reaction with 4-ethoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
- Benzylation: Use of 2-fluorobenzyl bromide with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dichloromethane .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Data Table:
| Step | Reagent/Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonylation | 4-ethoxybenzenesulfonyl chloride, K₂CO₃, DMF, 70°C | 65–70 | 90 |
| Benzylation | 2-fluorobenzyl bromide, TBAB, DCM | 55–60 | 85 |
| Final Purification | Ethanol/water recrystallization | — | 97 |
Q. Q2. How can structural characterization be performed to confirm the compound’s identity and purity?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Analyze - and -NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl group absence of protons) .
- X-ray Crystallography: Resolve dihedral angles between aromatic rings (e.g., quinoline and fluorophenyl groups typically form angles >50°) .
- HPLC-MS: Confirm molecular weight (calculated: 487.5 g/mol) and purity (>98%) using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. Q3. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer: Systematic SAR studies require:
Substituent Variation: Modify the ethoxy, fluorophenyl, or methoxy groups. For example, replacing the ethoxy group with methoxy reduces steric hindrance but may decrease metabolic stability .
Biological Assays: Test against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., IC₅₀ in cancer cells).
Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
Data Contradiction Note:
Some studies report conflicting IC₅₀ values for similar quinoline derivatives (e.g., 2.5 µM vs. 5.8 µM in HeLa cells), likely due to differences in assay protocols (e.g., serum concentration, incubation time) .
Q. Q4. How can discrepancies between in vitro and in vivo biological activity data be resolved?
Methodological Answer: Address pharmacokinetic limitations:
- Solubility Enhancement: Use co-solvents (e.g., DMSO/PEG 400) or nanoformulations to improve bioavailability .
- Metabolic Stability Testing: Incubate with liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) .
- In Vivo Validation: Administer via intraperitoneal injection (10–20 mg/kg) in rodent models and monitor plasma half-life using LC-MS/MS .
Q. Q5. What computational methods are suitable for predicting environmental persistence or toxicity of this compound?
Methodological Answer: Use tools like EPI Suite or TEST (Toxicity Estimation Software Tool):
- Biodegradation Potential: The sulfonyl group may resist hydrolysis, leading to environmental persistence (predicted t₁/₂ > 60 days) .
- Ecotoxicity: Predict LC₅₀ for aquatic organisms (e.g., Daphnia magna) using QSAR models .
Experimental Validation:
Perform OECD 301F biodegradation tests and measure toxicity in algal growth inhibition assays .
Q. Q6. How can analytical methods be optimized to detect trace impurities in bulk samples?
Methodological Answer:
- HPLC-DAD/ELS: Use a gradient elution (0.1% TFA in water/acetonitrile) to separate polar byproducts (e.g., des-methyl derivatives) .
- LC-HRMS: Identify impurities at <0.1% levels by comparing experimental masses with synthetic byproducts (e.g., m/z 470.2 for de-ethoxy analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
